molecular formula C15H19NO2 B7516441 Azepan-1-yl(2,3-dihydro-1-benzofuran-2-yl)methanone

Azepan-1-yl(2,3-dihydro-1-benzofuran-2-yl)methanone

Cat. No. B7516441
M. Wt: 245.32 g/mol
InChI Key: NLNWDJASSDAIMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azepan-1-yl(2,3-dihydro-1-benzofuran-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The mechanism of action of Azepan-1-yl(2,3-dihydro-1-benzofuran-2-yl)methanone is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects
Azepan-1-yl(2,3-dihydro-1-benzofuran-2-yl)methanone has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of Azepan-1-yl(2,3-dihydro-1-benzofuran-2-yl)methanone is its potent pharmacological activity. It has been shown to exhibit high efficacy in various in vitro and in vivo models, making it a promising candidate for further development. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on Azepan-1-yl(2,3-dihydro-1-benzofuran-2-yl)methanone. One potential area of investigation is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate its precise mechanism of action and to identify its molecular targets. Finally, the development of more efficient and scalable synthesis methods for Azepan-1-yl(2,3-dihydro-1-benzofuran-2-yl)methanone may facilitate its further development as a therapeutic agent.

Synthesis Methods

Azepan-1-yl(2,3-dihydro-1-benzofuran-2-yl)methanone can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,3-dihydro-1-benzofuran-2-carboxylic acid with azepan-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to obtain Azepan-1-yl(2,3-dihydro-1-benzofuran-2-yl)methanone.

Scientific Research Applications

Azepan-1-yl(2,3-dihydro-1-benzofuran-2-yl)methanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-oxidant activities. Additionally, it has been found to possess significant neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

azepan-1-yl(2,3-dihydro-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-15(16-9-5-1-2-6-10-16)14-11-12-7-3-4-8-13(12)18-14/h3-4,7-8,14H,1-2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNWDJASSDAIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-1-yl(2,3-dihydro-1-benzofuran-2-yl)methanone

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